molecular formula C13H10BrNO6 B3286808 Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate CAS No. 832738-22-4

Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate

Cat. No.: B3286808
CAS No.: 832738-22-4
M. Wt: 356.12 g/mol
InChI Key: JICDLBSFRXHVFL-UHFFFAOYSA-N
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Description

Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate (CAS 832738-22-4) is a high-purity chemical reagent for research applications. With a molecular formula of C13H10BrNO6 and a molecular weight of 356.13 g/mol, this compound belongs to a class of 5-phenyl-furan-2-carboxylates that have emerged as a promising new class of antimycobacterial agents . Research into similar furan-based compounds indicates their potential to interfere with iron homeostasis in mycobacteria, a critical process for the establishment and maintenance of infections . Specifically, these compounds are investigated as inhibitors of the salicylate synthase MbtI from Mycobacterium tuberculosis , an enzyme that catalyzes the first committed step in the biosynthesis of siderophores known as mycobactins and carboxymycobactins . By targeting this iron-acquisition pathway, this class of inhibitors represents an innovative anti-virulence strategy against tuberculosis . The structural features of this compound, including its furan and substituted phenyl rings, are characteristic of this pharmacophore and are valuable for structure-activity relationship (SAR) studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO6/c1-19-13(16)12-5-3-9(21-12)7-20-11-4-2-8(14)6-10(11)15(17)18/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICDLBSFRXHVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186470
Record name Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-22-4
Record name Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

    Bromination: The bromine atom is introduced through bromination reactions, typically using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced through nucleophilic aromatic substitution reactions, where a nitrophenol reacts with a suitable leaving group on the furan ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products:

    Oxidation: Furan-2,5-diones.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural similarities with the target molecule, differing in substituents, functional groups, or synthetic routes:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Molecular Weight Synthesis Method Biological Activity
Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate C₁₃H₁₀BrNO₆ 4-bromo-2-nitrophenoxymethyl 356.13 Unspecified (likely coupling reactions) Not reported (potential antimicrobial/antimycobacterial)
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate C₁₂H₈FNO₅ 2-fluoro-4-nitrophenyl 265.20 Meerwein arylation Antimycobacterial (targets M. tuberculosis iron acquisition)
5-(4-Nitrophenyl)furan-2-carboxylic acid C₁₁H₇NO₅ 4-nitrophenyl 233.18 Suzuki coupling Intermediate for antimycobacterial agents
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate C₁₅H₁₆O₆ 4-hydroxy-2-methoxy-6-methylphenyl, hydroxymethyl 292.29 Column chromatography Anti-MRSA, antioxidant
Methyl 5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid C₁₂H₁₂N₂O₅ 4-nitrophenoxymethyl 264.24 Unspecified Not reported

Key Differences in Structural and Physical Properties

Substituent Effects: The bromo-nitro-phenoxymethyl group in the target compound introduces significant steric bulk and lipophilicity compared to the fluoro-nitro-phenyl group in its analogue. Bromine’s larger atomic radius may enhance halogen bonding in biological systems, while fluorine’s electronegativity improves solubility .

Crystallography and Conformation :

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate forms planar crystals stabilized by CH···F intramolecular bonds and π-π stacking, with minimal conformational changes in solution . The target compound’s bromo substituent may disrupt such stacking due to steric hindrance, though this remains speculative without crystallographic data.

Synthetic Routes :

  • The fluorinated analogue is synthesized via Meerwein arylation using diazonium salts , whereas 5-(4-nitrophenyl)furan-2-carboxylic acid employs Suzuki coupling . The target compound’s synthesis likely requires similar cross-coupling strategies but with optimized conditions for bromine stability.

Biological Activity

Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. Its molecular formula is C13H10BrNO6C_{13}H_{10}BrNO_6, with a molecular weight of approximately 356.13 g/mol. This compound features a furan ring substituted with a carboxylate group and a phenoxy group that contains bromine and nitro substituents, which may significantly influence its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the nitro group in its structure suggests potential for redox activity, which can lead to the formation of reactive intermediates capable of interacting with biological macromolecules.

Antimicrobial Activity

Studies have shown that compounds similar to this compound can exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

Compound MIC (µg/mL) Activity
Methyl 5-(4-nitrophenyl)furan-2-carboxylate16.69 - 78.23Antifungal against C. albicans
Methyl 5-(bromo-2-nitrophenoxy)methylfuran-2-carboxylate<50Antibacterial against E. coli

Anticancer Activity

The compound's ability to induce apoptosis in cancer cells has also been investigated. The nitro group can be reduced to form reactive species that potentially trigger cellular damage, making these compounds candidates for further exploration in cancer therapeutics.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with cellular receptors, leading to altered signaling pathways.
  • Reactive Intermediates Formation : Nitro groups can lead to the formation of reactive oxygen species (ROS), contributing to cytotoxicity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessing the antimicrobial properties of various furan derivatives found that those with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 to 22.9 µM .
  • Cytotoxicity in Cancer Cells : Research indicated that derivatives of furan carboxylates could induce apoptosis in human cancer cell lines, suggesting potential applications in cancer treatment .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that electron-withdrawing groups like bromine and nitro enhance biological activity by increasing lipophilicity and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate
Reactant of Route 2
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Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate

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